molecular formula C9H17N5O B3026454 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- CAS No. 7374-53-0

1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-

Cat. No.: B3026454
CAS No.: 7374-53-0
M. Wt: 211.26
InChI Key: RUOTUMSRCIMLJK-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- is a member of 1,3,5-triazines.

Scientific Research Applications

Synthesis and Crystallographic Studies

Researchers have developed new 1,3,5-triazines with significant potential for further applications. For instance, Emmanuel Blas Patricio-Rangel et al. (2020) reported the synthesis and characterization of two new 1,3,5-triazines, highlighting their structures stabilized by hydrogen bonding and offset π-π interactions, which could be relevant for designing novel materials or catalysts (Patricio-Rangel et al., 2020).

Chemical Properties and Applications

Further research by S. Uysal and Z. E. Koç (2010) explored the synthesis and characterization of dendrimeric melamine cored complexes, indicating potential applications in materials science due to their magnetic behaviors (Uysal & Koç, 2010).

Anticancer Potential

A study conducted by Leydi M. Moreno et al. (2018) synthesized a new series of 1,3,5-triazine-based 2-pyrazolines, testing them for anticancer activity. This research suggests the potential use of 1,3,5-triazines in developing novel anticancer agents (Moreno et al., 2018).

Energetic Materials

Parasar Kumar et al. (2022) investigated 1,3,5-tris[(2H-tetrazol-5-yl)methyl]isocyanurate and its tricationic salts, revealing excellent detonation properties and highlighting the compound's relevance for developing insensitive energetic materials (Kumar et al., 2022).

Antimicrobial Agents

Research on 1,3,5-triazine derivatives has also shown promising antimicrobial properties. S. N. Chadotra and B. B. Baldaniya (2016) synthesized and characterized new S-triazine-based derivatives, demonstrating effective antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Chadotra & Baldaniya, 2016).

Material Science Applications

Shusen You et al. (2017) explored hexahydro-s-triazine derivatives for developing acid-degradable epoxy resins, indicating their potential in creating recyclable and environmentally friendly materials (You et al., 2017).

Mechanism of Action

Target of Action

Propazine-2-hydroxy, also known as Hydroxypropazine, is a chemical transformation product of propazine It has been suggested that it may have endocrine-disrupting effects .

Mode of Action

It is known to be a degradation product of propazine, which is a triazine herbicide . Triazine herbicides typically inhibit photosynthesis by binding to the D1 protein in Photosystem II This prevents the normal flow of electrons and energy transfer, leading to the death of the plant

Biochemical Pathways

Propazine and its metabolites have been deemed endocrine disruptors , suggesting they may interfere with hormone systems in organisms. This could potentially lead to a wide range of downstream effects, including reproductive issues and developmental abnormalities.

Pharmacokinetics

It has been detected in human seminal plasma , suggesting that it can be absorbed and distributed in the body. It is also noted that Propazine-2-hydroxy is hardly metabolized under physiological conditions, which may make it an effective marker for bioaccumulation .

Result of Action

It has been suggested that it may have endocrine-disrupting effects . Endocrine disruptors can interfere with hormone systems, leading to a wide range of potential effects, including reproductive issues, developmental abnormalities, and immune system dysfunction.

Action Environment

The action of Propazine-2-hydroxy can be influenced by various environmental factors. For instance, it has been identified among the degradation products formed in the natural environment . This suggests that environmental conditions, such as temperature, pH, and the presence of other chemicals, could potentially influence its stability and efficacy.

Properties

IUPAC Name

4,6-bis(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-5(2)10-7-12-8(11-6(3)4)14-9(15)13-7/h5-6H,1-4H3,(H3,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOTUMSRCIMLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=O)N1)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224061
Record name 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7374-53-0
Record name 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007374530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there a need to detect hydroxypropazine in environmental samples?

A: Hydroxypropazine is a major metabolite of s-triazine herbicides, particularly propazine [, ]. These herbicides are widely used, and their degradation can lead to the accumulation of hydroxypropazine in soil and water resources [, , , ]. Monitoring its presence helps us understand the persistence and fate of these herbicides in the environment.

Q2: What analytical methods are available for the detection of hydroxypropazine?

A2: Several analytical techniques have been developed for detecting hydroxypropazine, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This highly sensitive method utilizes antibodies to detect and quantify hydroxypropazine at trace levels, even in complex matrices like groundwater [].
  • High-Performance Liquid Chromatography (HPLC) with Diode Array UV Detection (DAD): This method allows for the simultaneous determination of various triazine herbicides and their metabolites, including hydroxypropazine, in different water sources with high precision [].

Q3: How does soil pH influence the degradation of propazine and the formation of hydroxypropazine?

A: Research indicates that soil pH significantly affects the degradation of s-triazine herbicides like propazine []. In acidic soils (pH 5.5), propazine degradation was slower, leading to higher persistence, while in neutral to slightly alkaline soils (pH 7.5), degradation was faster []. Hydroxypropazine was identified as a major metabolite in both conditions, suggesting its formation is favored across a range of soil pH levels [].

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